Triple-Site vs. Dual-Site Binding Mode: Structural Confirmation of Mechanistic Differentiation for ThrRS-IN-3
ThrRS-IN-3 (compound 36j) is structurally confirmed as a triple-site inhibitor that simultaneously occupies the amino acid, ATP, and tRNA binding pockets of SeThrRS. This binding mode is unambiguously established by cocrystal structures of three compounds bound to SeThrRS, including compound 36j [1]. In contrast, earlier-generation inhibitors such as compound 30d (ThrRS-IN-1) are dual-site inhibitors targeting only the tRNA and L-threonine binding pockets [2], while compound 8g from a quinazolinone-threonine hybrid series is also a dual-site inhibitor . The triple-site occupancy represents a distinct mechanistic class with no known structural equivalent among commercially available ThrRS inhibitors.
| Evidence Dimension | Binding mode classification and structural validation |
|---|---|
| Target Compound Data | Triple-site binding mode (amino acid, ATP, and tRNA pockets), confirmed by cocrystal structure with SeThrRS |
| Comparator Or Baseline | ThrRS-IN-1 (compound 30d): dual-site binding mode (tRNA and L-threonine pockets only). Compound 8g: dual-site binding mode, cocrystal structure with SeThrRS shows bended conformation of Met332 |
| Quantified Difference | Triple-site occupancy vs. dual-site occupancy (qualitative mechanistic distinction); direct quantification of binding site occupancy confirmed via isothermal titration calorimetry assays showing competition with all three substrates |
| Conditions | Cocrystal structures of SeThrRS in complex with inhibitors; isothermal titration calorimetry competition assays |
Why This Matters
The structurally validated triple-site binding mode provides a rational basis for selecting ThrRS-IN-3 over dual-site inhibitors when the experimental objective requires maximal target engagement or when exploring structure-activity relationships beyond dual-site occupancy.
- [1] Cai Z, Chen B, Yu Y, et al. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. J Med Chem. 2022;65(7):5800-5820. View Source
- [2] TargetMol. ThrRS-IN-1 Product Page. Catalog No. T61689. View Source
